molecular formula C8H10N4O5 B10909670 methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B10909670
M. Wt: 242.19 g/mol
InChI Key: OPTPUMAWWGMBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H8N4O5 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method involves the reaction of methylhydrazine or aryl hydrazines with acetylenic ketones in ethanol, leading to the formation of pyrazole derivatives . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamoyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a carbamoyl group allows for diverse chemical reactivity and potential biological activity. Additionally, the pyrazole ring provides a stable scaffold for further functionalization and modification.

Properties

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

methyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C8H10N4O5/c1-4(8(14)17-2)11-3-5(6(9)13)7(10-11)12(15)16/h3-4H,1-2H3,(H2,9,13)

InChI Key

OPTPUMAWWGMBQG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.